(1,2,2-Trifluorocyclobutyl)methanol

Drug design Physicochemical profiling Fluorine chemistry

(1,2,2-Trifluorocyclobutyl)methanol is a small-molecule fluorinated cyclobutane derivative (C5H7F3O, MW 140.10) that bears a hydroxymethyl substituent on a ring-fluorinated cyclobutane core. It belongs to the growing class of fluorocyclobutyl building blocks used in medicinal chemistry to modulate lipophilicity, metabolic stability, and conformational rigidity.

Molecular Formula C5H7F3O
Molecular Weight 140.10 g/mol
Cat. No. B12279603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,2-Trifluorocyclobutyl)methanol
Molecular FormulaC5H7F3O
Molecular Weight140.10 g/mol
Structural Identifiers
SMILESC1CC(C1(CO)F)(F)F
InChIInChI=1S/C5H7F3O/c6-4(3-9)1-2-5(4,7)8/h9H,1-3H2
InChIKeyUJPJNOCZSZEDHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,2,2-Trifluorocyclobutyl)methanol (CAS 2092453-52-4): A Fluorinated Cyclobutyl Alcohol for Drug-Discovery Procurement


(1,2,2-Trifluorocyclobutyl)methanol is a small-molecule fluorinated cyclobutane derivative (C5H7F3O, MW 140.10) that bears a hydroxymethyl substituent on a ring-fluorinated cyclobutane core . It belongs to the growing class of fluorocyclobutyl building blocks used in medicinal chemistry to modulate lipophilicity, metabolic stability, and conformational rigidity [1]. Commercial sources typically supply this compound at ≥97% purity for pharmaceutical R&D .

Fluorocyclobutyl alcohol building block (1,2,2-trifluoro substitution)
Lipophilicity and metabolic stability modulation in drug-discovery
Research-grade purity (≥97%) with multi-supplier availability

Why (1,2,2-Trifluorocyclobutyl)methanol Cannot Be Freely Substituted by Regioisomeric or Differently Fluorinated Cyclobutyl Alcohols


Fluorocyclobutyl alcohols are not interchangeable building blocks. The precise position and number of fluorine atoms on the cyclobutane ring govern lipophilicity, electronic effects, hydrogen-bonding capacity, and metabolic stability [1]. A 1,2,2-trifluoro substitution pattern yields a distinct molecular electrostatic profile compared to 1,3,3-trifluoro, 2,2,3,3-tetrafluoro, or trifluoromethyl-bearing analogs, directly impacting pharmacokinetic behavior and synthetic reactivity [2]. Substituting one fluoro‑cyclobutyl alcohol for another without supporting comparative data risks failure in lead optimization or process chemistry.

Fluorine pattern governs properties
1,2,2-trifluoro substitution yields a distinct lipophilicity and electronic profile vs 1,3,3- or tetrafluoro analogs; LogP and metabolic stability may shift.
Interchange without data risks mismatch
Using a different fluorocyclobutyl alcohol without comparative physicochemical data may lead to unexpected PK or reactivity outcomes.
Regioisomer reactivity may not transfer
Synthetic reactivity and building-block compatibility may differ; direct substitution should be validated case-by-case.

Quantitative Differentiation Evidence for (1,2,2-Trifluorocyclobutyl)methanol vs. Closest Analogs


Lipophilicity (LogP) Distinction Between 1,2,2-Trifluoro and 2,2,3,3-Tetrafluoro Cyclobutyl Methanol

Experimental logP data for the 2,2,3,3-tetrafluoro congener has been reported (logP = 0.38) [1], whereas a publicly available measured logP for (1,2,2-trifluorocyclobutyl)methanol is currently absent. However, the difference in fluorine count and regiochemistry is known to systematically alter the partition coefficient: each additional fluorine generally lowers logP by 0.3–0.5 units in small cycloalkane alcohols [2]. Consequently, the target compound is predicted to be more lipophilic than its tetrafluoro analog, a property that directly influences membrane permeability and plasma protein binding [2]. Procurement of the correct regioisomer is essential when a specific lipophilicity window is required for a lead series.

Lipophilicity (LogP)
Class-level inference
Pred. ~0.7–1.0
2,2,3,3-Tetrafluoro: 0.38
Δ +0.3–0.6
Predicted higher lipophilicity supports membrane permeability evaluation.
Measured logP not yet publicly reported; experimental verification recommended.
Drug design Physicochemical profiling Fluorine chemistry

Purity Benchmarking: (1,2,2-Trifluorocyclobutyl)methanol vs. (2,2,3,3-Tetrafluorocyclobutyl)methanol

Commercial (1,2,2-trifluorocyclobutyl)methanol is routinely supplied at ≥97% purity (NLT 97%) or 98% , whereas the 2,2,3,3-tetrafluoro analog is commonly listed at 95% [1]. The 2–3 percentage-point purity advantage may appear modest, but in multistep syntheses where reactive impurities can quench catalysts or generate byproducts, this difference can translate to meaningful yield improvements.

Purity comparison
Cross-study comparable
97–98%
+2–3 pp vs. 95% tetrafluoro analog
Higher purity may reduce repurification burden in sensitive transformations.
Vendor specifications as reported; verify batch CoA.
Chemical procurement Quality control Building block specification

Hydrogen-Bond Donor Capacity: 1,2,2-Trifluoro vs. Non-Fluorinated Cyclobutylmethanol

The three electron-withdrawing fluorine atoms on the cyclobutane ring increase the acidity (lower pKa) of the hydroxymethyl proton relative to non-fluorinated cyclobutylmethanol. While an experimental pKa for the target compound is not publicly available, class-level data on fluorinated alcohols show a pKa depression of 1–2 units per β-fluorine substitution [1]. This enhances hydrogen-bond donor strength, which can improve target engagement in kinase hinge-binding motifs but may also increase susceptibility to glucuronidation [1].

H-Bond Donor (pKa)
Class-level inference
ΔpKa ≈ -1.5 to -3
Predicted vs. non-fluorinated (pKa ~16)
May enhance H-bond donor capacity; influences solubility and off-target interactions.
Inferred from β-fluorine effects; experimental validation needed.
Medicinal chemistry Molecular recognition Solubility

Synthetic Accessibility: Commercial Availability of (1,2,2-Trifluorocyclobutyl)methanol vs. the 1,3,3-Regioisomer

(1,2,2-Trifluorocyclobutyl)methanol is listed by multiple independent suppliers (MolCore, Leyan, AiFChem) as a stock item, whereas the 1,3,3-trifluoro regioisomer (CAS 2940948-99-0) appears in fewer catalogs and often with longer lead times . This broader availability reduces procurement bottlenecks during library synthesis and allows easier scale-up from milligram to gram quantities.

Supplier availability
Cross-study comparable
≥3 stock suppliers
At least 2× the suppliers of the 1,3,3-regioisomer
Broader sourcing may reduce lead time and supply risk.
Supplier landscape as of Q1 2025; verify current stock.
Sourcing Lead optimization Parallel synthesis

Where (1,2,2-Trifluorocyclobutyl)methanol Creates the Most Value: Application Scenarios Grounded in Comparative Evidence


Medicinal Chemistry: Fine-Tuning Lipophilicity in Kinase Inhibitor Scaffolds

When a lead series requires a lipophilicity adjustment of +0.3–0.6 log units relative to a 2,2,3,3-tetrafluorocyclobutyl alcohol, (1,2,2-trifluorocyclobutyl)methanol offers a predictable shift without introducing a trifluoromethyl group, which can increase molecular weight and alter binding kinetics [1]. Its commercial availability at ≥97% purity supports rapid SAR exploration.

Process Chemistry: Multi-Gram Scale-Up Enabled by Competitive Supplier Landscape

With at least three independent vendors stocking the compound, process chemists can secure multi-gram quantities with minimal lead time, avoiding the single-source bottlenecks that often delay the 1,3,3-regioisomer . The higher specified purity (97–98%) also reduces the burden of pre-reaction purification.

Agrochemical Discovery: Fluorinated Cyclobutyl Alcohols as Pro-Herbicide Intermediates

The enhanced hydrogen-bond donor capacity of the β-fluorinated alcohol may improve phloem mobility of pro-herbicide conjugates while maintaining sufficient hydrolytic stability for field application [2]. The 1,2,2-trifluoro pattern provides a distinct electronic profile compared to non-fluorinated cyclobutyl analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR
1,2,2-Trifluoro substitution pattern vs tetrafluoro analogs
LogP and metabolic stability profiling
Multi-gram scale-up
Multi-supplier stock availability (≥3) and purity ≥97%
Pre-reaction purity verification and lead time assessment
Pro-herbicide conjugate design
Hydrogen-bond donor enhancement and hydrolytic stability
Phloem mobility and field stability assays
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